7-[4-[4-(1-benzothiophen-4-yl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
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Overview
Description
The compound 7-[4-[4-(1-benzothiophen-4-yl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one is a serotonin-dopamine activity modulator. It exhibits partial agonist activity at serotonin 1A receptors and dopamine D2 and D3 receptors, combined with potent antagonist effects on serotonin 2A, alpha-1B, and alpha-2C adrenergic receptors . This compound is used in the treatment of various psychiatric and neurological disorders, including schizophrenia, major depressive disorder, and agitation associated with Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-[4-(1-benzothiophen-4-yl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one involves multiple steps, including the formation of the benzothiophene moiety, the piperazine ring, and the quinolinone structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
7-[4-[4-(1-benzothiophen-4-yl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one: undergoes various chemical reactions, including:
Oxidation: The compound is susceptible to oxidative degradation, forming N-oxide impurities.
Reduction: Reduction reactions can modify the quinolinone structure, affecting its pharmacological properties.
Substitution: Substitution reactions can occur at the benzothiophene and piperazine rings, leading to derivatives with different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced quinolinone analogs, and substituted benzothiophene and piperazine derivatives .
Scientific Research Applications
7-[4-[4-(1-benzothiophen-4-yl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one: has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on neurotransmitter systems and receptor binding affinities.
Medicine: Investigated for its therapeutic potential in treating psychiatric and neurological disorders.
Industry: Employed in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The compound exerts its effects by modulating serotonin and dopamine receptors. It acts as a partial agonist at serotonin 1A receptors and dopamine D2 and D3 receptors, enhancing neurotransmission in these pathways. Additionally, it antagonizes serotonin 2A, alpha-1B, and alpha-2C adrenergic receptors, which contributes to its therapeutic effects in treating psychiatric disorders .
Comparison with Similar Compounds
7-[4-[4-(1-benzothiophen-4-yl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one: is compared with other serotonin-dopamine activity modulators such as aripiprazole and cariprazine. While all these compounds share similar mechanisms of action, This compound has a higher affinity for serotonin 1A receptors and a lower incidence of side effects like akathisia and extrapyramidal symptoms .
List of Similar Compounds
- Aripiprazole
- Cariprazine
- Brexpiprazole
Properties
Molecular Formula |
C25H35N3O3S |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
7-[4-[4-(1-benzothiophen-4-yl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C25H35N3O3S/c29-25-9-7-19-6-8-20(18-22(19)26-25)31-16-2-1-11-27-12-14-28(30,15-13-27)23-4-3-5-24-21(23)10-17-32-24/h3-5,10,17,19-20,22H,1-2,6-9,11-16,18H2,(H,26,29) |
InChI Key |
GKSHCBDOLZSPEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2C1CCC(=O)N2)OCCCCN3CC[N+](CC3)(C4=C5C=CSC5=CC=C4)[O-] |
Origin of Product |
United States |
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